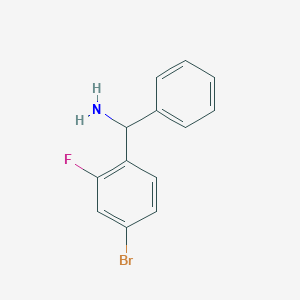![molecular formula C28H28F2N6O3 B12830283 4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimegepant is a small molecule calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine . Rimegepant was developed by Biohaven Pharmaceuticals and received approval from the United States Food and Drug Administration in February 2020 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rimegepant involves several key steps, including the construction of the cyclohepta[b]pyridine skeleton from pyridine-2,3-dicarboxylic acid, followed by stereoselective enzyme reduction of the diketone intermediate . The Ru-catalyzed asymmetric transfer hydrogenation process using formic acid as the hydrogen donor is a crucial step in the synthesis, operating under mild conditions at a low catalyst loading .
Industrial Production Methods: Industrial production of Rimegepant involves the conversion and purification of crystal forms. Crystal forms APTI-II and APTI-III can be converted into pharmaceutically acceptable forms at a high yield through simple operations. The purity of the reaction system can reach 93.8% by primary crystallization and 99.70% or more by secondary purification .
Chemical Reactions Analysis
Types of Reactions: Rimegepant undergoes various chemical reactions, including proton affinity and reactivity profile analysis. The molecule exhibits good nonlinear optical properties in the gas phase and has potential proton abstraction features due to the presence of several heterocyclic nitrogen atoms .
Common Reagents and Conditions: The synthesis of Rimegepant involves the use of formic acid as a hydrogen donor in the Ru-catalyzed asymmetric transfer hydrogenation process . Other reagents include bases and solvents optimized for the reaction parameters .
Major Products Formed: The major product formed from the synthesis of Rimegepant is ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, a key intermediate in the production of the final compound .
Scientific Research Applications
Rimegepant has several scientific research applications, particularly in the field of medicine. It is used for the acute treatment of migraine and the preventive treatment of episodic migraine . The compound has been studied for its potential activity against SARS-CoV-2 virus proteins, showing promising results in molecular docking analysis . Additionally, Rimegepant is being investigated for its potential use in treating trigeminal neuralgia and chronic rhinosinusitis .
Mechanism of Action
Rimegepant works by blocking the calcitonin gene-related peptide receptor, which is involved in the pathophysiology of migraine . By inhibiting this receptor, Rimegepant prevents the activity of a pronociceptive molecule that contributes to migraine headaches . This mechanism helps to reduce pain signaling, diminish neurogenic inflammation, and reduce arterial dilation without inducing vasoconstriction .
Comparison with Similar Compounds
- Ubrogepant
- Lasmiditan
- Erenumab
- Fremanezumab
- Galcanezumab
Comparison: Rimegepant is unique among its peers due to its oral bioavailability and dual approval for both acute treatment and preventive treatment of migraine . Unlike triptans, which are contraindicated in patients with cerebrovascular and cardiovascular disease due to their vasoconstrictive properties, Rimegepant does not induce vasoconstriction, making it a safer option for these patients . In comparison to other calcitonin gene-related peptide receptor antagonists like Ubrogepant and Lasmiditan, Rimegepant has shown similar efficacy in achieving pain freedom and relief, but with a lower incidence of adverse events such as somnolence and dizziness .
Properties
Molecular Formula |
C28H28F2N6O3 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37) |
InChI Key |
KRNAOFGYEFKHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
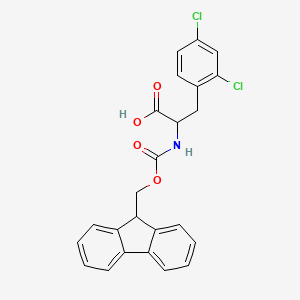
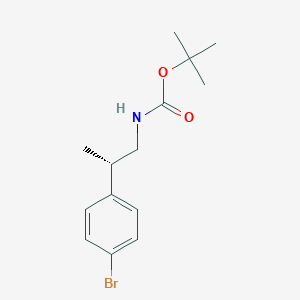

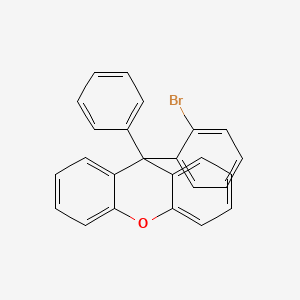
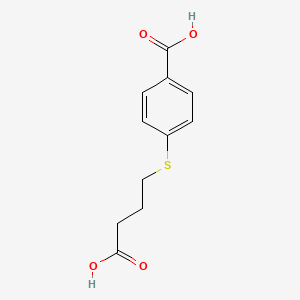
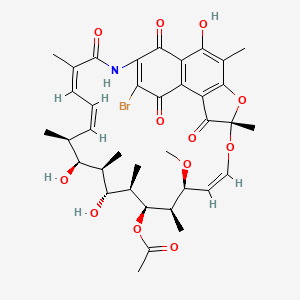
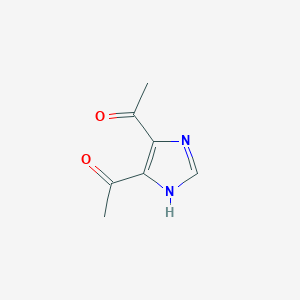


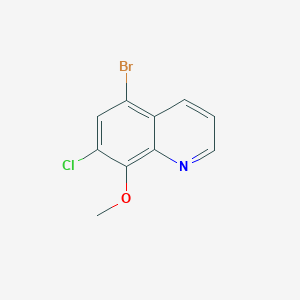
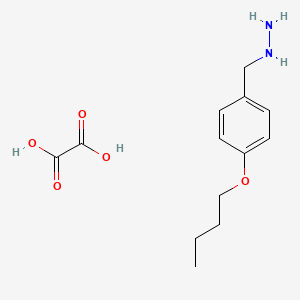
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)
